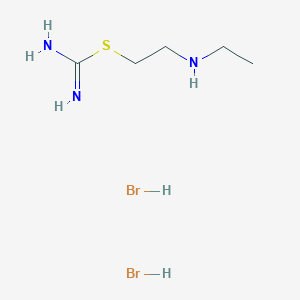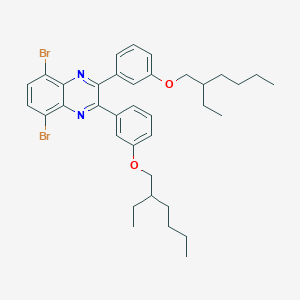
5,8-Dibromo-2,3-bis(3-(2-ethylhexyloxy)phenyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dibromo-2,3-bis(3-(2-ethylhexyloxy)phenyl)quinoxaline is a complex organic compound with the molecular formula C36H44Br2N2O2 and a molecular weight of 696.55 g/mol . This compound is known for its unique structural properties, which make it valuable in various scientific research applications.
Métodos De Preparación
The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon . Industrial production methods may involve large-scale bromination and subsequent functionalization processes to ensure high yield and purity.
Análisis De Reacciones Químicas
5,8-Dibromo-2,3-bis(3-(2-ethylhexyloxy)phenyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
5,8-Dibromo-2,3-bis(3-(2-ethylhexyloxy)phenyl)quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 5,8-Dibromo-2,3-bis(3-(2-ethylhexyloxy)phenyl)quinoxaline involves its interaction with specific molecular targets and pathways. The bromine atoms and ethylhexyloxy groups play a crucial role in its reactivity and binding affinity. These interactions can influence various biochemical pathways, making it a valuable tool in research .
Comparación Con Compuestos Similares
Similar compounds to 5,8-Dibromo-2,3-bis(3-(2-ethylhexyloxy)phenyl)quinoxaline include:
5,8-Dibromo-2,3-diphenylquinoxaline: This compound lacks the ethylhexyloxy groups, which may affect its solubility and reactivity.
5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)quinoxaline: The presence of octyloxy groups instead of ethylhexyloxy groups can influence the compound’s physical and chemical properties.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and application potential compared to its analogs.
Propiedades
Fórmula molecular |
C36H44Br2N2O2 |
|---|---|
Peso molecular |
696.6 g/mol |
Nombre IUPAC |
5,8-dibromo-2,3-bis[3-(2-ethylhexoxy)phenyl]quinoxaline |
InChI |
InChI=1S/C36H44Br2N2O2/c1-5-9-13-25(7-3)23-41-29-17-11-15-27(21-29)33-34(40-36-32(38)20-19-31(37)35(36)39-33)28-16-12-18-30(22-28)42-24-26(8-4)14-10-6-2/h11-12,15-22,25-26H,5-10,13-14,23-24H2,1-4H3 |
Clave InChI |
CCXZZZBCJAZUCD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3N=C2C4=CC(=CC=C4)OCC(CC)CCCC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



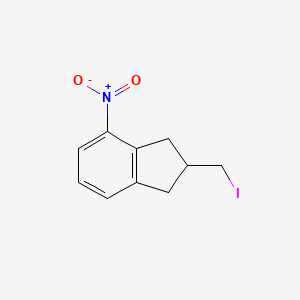


![7H-Oxazolo[3,2-C]pyrimidine](/img/structure/B13965679.png)
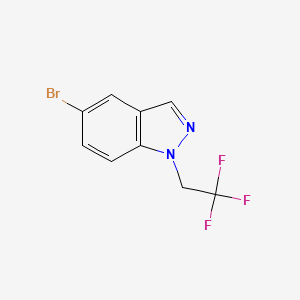
![4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13965695.png)
![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate](/img/structure/B13965701.png)
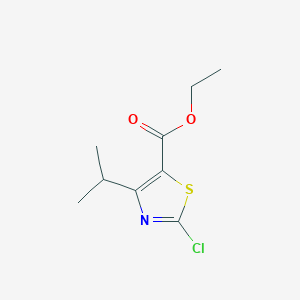

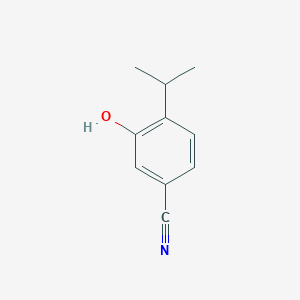

![2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl-](/img/structure/B13965730.png)
